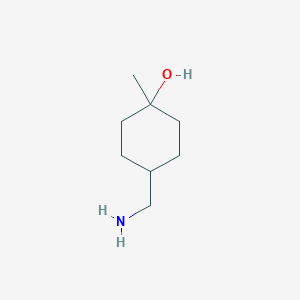

trans-4-(Aminomethyl)-1-methyl-cyclohexanol

Description

Overview of Aminocyclohexanol Frameworks in Chemical Research

Aminocyclohexanol frameworks are integral components in a wide array of biologically active compounds and are considered valuable building blocks in synthetic chemistry. nih.gov These structures are present in various natural products and have been utilized as versatile scaffolds in drug design. nih.gov The presence of both an amino group and a hydroxyl group allows for diverse chemical modifications and interactions, making them attractive for medicinal chemists. For instance, aminocyclitols, which are amino polyhydroxy cycloalkanes, are key components in aminoglycoside antibiotics and have been developed as potent glycosidase inhibitors. nih.gov The aminocyclohexanol moiety is also a key feature in certain carbocyclic nucleoside analogues with antiviral properties. nih.gov

Stereochemical Considerations in Cyclohexane (B81311) Derivatives: The trans-Isomer Perspective

The stereochemistry of cyclohexane derivatives is dominated by the chair conformation, which is the most stable arrangement of the six-membered ring. chemsynthesis.com In a disubstituted cyclohexane, such as the 1,4-disubstituted trans-4-(Aminomethyl)-1-methyl-cyclohexanol, the spatial orientation of the substituents is crucial. The terms cis and trans describe the relative positions of the substituents with respect to the plane of the ring. In the trans isomer, the two substituents are on opposite sides of the ring's general plane. lookchem.com

Substituents on a cyclohexane ring can occupy either axial (perpendicular to the ring's plane) or equatorial (in the general plane of the ring) positions. lookchem.com Through a process called ring flipping, a chair conformation can interconvert into another chair conformation, causing axial substituents to become equatorial and vice versa. lookchem.com

For 1,4-disubstituted cyclohexanes, the trans isomer can exist in two chair conformations: one with both substituents in the equatorial position (diequatorial) and another with both in the axial position (diaxial). The diequatorial conformation is significantly more stable due to lower steric strain. chemsynthesis.com Axial substituents experience unfavorable 1,3-diaxial interactions, which are steric clashes with other axial atoms. Therefore, the equilibrium will strongly favor the conformer where the bulkier groups occupy the equatorial positions. In the case of this compound, the diequatorial conformer would be the predominant and most stable form.

Interactive Table: Stereochemical Configurations of 1,4-Disubstituted Cyclohexanes

| Isomer | Substituent Orientation 1 | Substituent Orientation 2 | Relative Stability |

|---|---|---|---|

| trans | equatorial | equatorial | More Stable |

| trans | axial | axial | Less Stable |

| cis | axial | equatorial | Less Stable |

| cis | equatorial | axial | Less Stable |

Historical Context and Evolution of Research on 4-Substituted Cyclohexanol (B46403) Systems

Research into 4-substituted cyclohexanol systems has a long history, driven by their importance as intermediates in the synthesis of pharmaceuticals and other fine chemicals. Early methods for the preparation of these compounds often involved the catalytic hydrogenation of corresponding substituted phenols. google.comambeed.com For example, the synthesis of 4-substituted cyclohexanones, which are precursors to 4-substituted cyclohexanols, can be achieved through the hydrogenation of 4-substituted phenols followed by oxidation. google.com

The development of stereoselective synthesis has been a significant focus in the evolution of this research area. Achieving control over the cis or trans configuration is crucial for obtaining the desired properties in the final product. Various catalytic systems and reaction conditions have been explored to improve the yield and stereoselectivity of these transformations. For instance, the choice of catalyst and solvent in the hydrogenation of substituted phenols can influence the ratio of cis to trans isomers in the resulting cyclohexanol product. ambeed.com

Current Research Trajectories and Future Outlook for Aminomethylcyclohexanol Architectures

Current research involving aminomethylcyclohexanol architectures continues to expand, with a focus on their application in medicinal chemistry and materials science. The synthesis of novel derivatives with specific stereochemistry remains an active area of investigation. For instance, recent studies have detailed the preparation of various isomers of dibenzylamino-1-methylcyclohexan-1-ol, highlighting the ongoing interest in creating and characterizing these complex structures.

The aminomethylcyclohexanol scaffold is also being explored for its potential in creating new polymers and functional materials. The presence of reactive amino and hydroxyl groups allows for the incorporation of these molecules into larger polymeric structures, potentially imparting unique thermal and mechanical properties.

Looking forward, the development of more efficient and highly stereoselective synthetic routes to access specific isomers of aminomethylcyclohexanol derivatives will be crucial. Furthermore, computational studies to predict the properties and biological activities of these molecules are likely to play an increasingly important role in guiding future research efforts. The versatility of the aminomethylcyclohexanol framework suggests that it will continue to be a valuable platform for the discovery of new chemical entities with diverse applications.

Structure

3D Structure

Properties

IUPAC Name |

4-(aminomethyl)-1-methylcyclohexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-8(10)4-2-7(6-9)3-5-8/h7,10H,2-6,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNFUDTLBVDTIPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(CC1)CN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Control and Analysis in Trans 4 Aminomethyl 1 Methyl Cyclohexanol Systems

Diastereoselective Synthesis Strategies for Cyclohexanol (B46403) Derivatives

The synthesis of specific diastereomers of substituted cyclohexanols, such as the trans isomer of 4-(Aminomethyl)-1-methyl-cyclohexanol, often relies on stereoselective reduction of a corresponding cyclohexanone (B45756) precursor. The choice of reducing agent and reaction conditions dictates the facial selectivity of the hydride attack on the carbonyl group, thereby determining the stereochemical outcome.

For instance, the reduction of a 4-substituted cyclohexanone can yield both cis and trans alcohol products. The stereoselectivity is governed by factors such as steric hindrance and torsional strain in the transition state. Bulky reducing agents tend to attack from the less hindered equatorial face, leading to the formation of an axial hydroxyl group, which in the case of a 1,4-disubstituted cyclohexane (B81311), results in the cis product. Conversely, smaller reducing agents can attack from the axial face, yielding the more thermodynamically stable equatorial hydroxyl group, characteristic of the trans product.

In the synthesis of related 4-amino-1-trifluoromethylcyclohexanol isomers, the addition of methylmagnesium chloride to a 4-(dibenzylamino)cyclohexanone (B178039) precursor resulted in a diastereomeric mixture of the corresponding trans and cis tertiary alcohols. researchgate.net This highlights that Grignard reactions on cyclohexanones can also be employed to introduce the methyl group, with the stereochemical outcome dependent on the approach of the nucleophile.

Furthermore, biocatalysis presents a powerful tool for achieving high stereoselectivity. The biotransformation of 4-methylcyclohexanone (B47639) using various fungi, such as Colletotrichum lagenarium, has been shown to produce trans-4-methylcyclohexanol with high diastereomeric excess. researchgate.net This enzymatic approach can offer superior selectivity compared to traditional chemical methods.

Another strategy involves the catalytic hydrogenation of substituted aromatic systems. For example, the hydrogenation of paracetamol over a rhodium on alumina (B75360) catalyst can produce a mixture of trans- and cis-4-aminocyclohexanol. google.com While this specific example does not yield the target molecule directly, it demonstrates the principle of using catalytic hydrogenation to form substituted cyclohexanols, where the choice of catalyst and conditions can influence the trans/cis ratio.

Chromatographic and Crystallization-Based Separation of trans/cis Diastereomers

Following a synthesis that yields a mixture of diastereomers, effective separation techniques are essential to isolate the desired trans isomer. Column chromatography is a common and effective method for separating cis and trans isomers of cyclohexanol derivatives. The separation is based on the differential adsorption of the isomers onto a stationary phase (e.g., silica (B1680970) gel) due to their different polarities and steric profiles. The trans and cis isomers of 4-amino-1-trifluoromethylcyclohexanol, for example, have been successfully separated by column chromatography. researchgate.net

Crystallization is another powerful technique for separating diastereomers. This method exploits the differences in solubility and crystal lattice energies between the trans and cis isomers. By carefully selecting the solvent and controlling the temperature, one isomer can be selectively precipitated from the solution, leaving the other in the mother liquor. A patent for the preparation of trans-4-aminocyclohexanol (B47343) describes a process where the desired trans isomer is crystallized from an aqueous solution by cooling, leveraging the solubility difference between it and the cis isomer. google.com Direct crystallization from a crude reaction mixture has also been successfully employed to isolate the trans-isomer of a 4-amino-1-methylcyclohexanol derivative, avoiding decomposition that was observed during chromatographic purification. researchgate.net

| Separation Technique | Principle | Application Example | Reference |

| Column Chromatography | Differential adsorption on a stationary phase based on polarity and steric differences. | Separation of trans and cis isomers of 4-amino-1-trifluoromethylcyclohexanol. | researchgate.net |

| Crystallization | Differences in solubility and crystal lattice energy between diastereomers. | Isolation of trans-4-aminocyclohexanol by cooling an aqueous solution of a trans/cis mixture. | google.com |

| Direct Crystallization | Selective precipitation of one diastereomer from the crude reaction mixture. | Isolation of trans-4-(dibenzylamino)-1-methylcyclohexanol to prevent decomposition on silica. | researchgate.net |

Spectroscopic Techniques for Stereochemical Elucidation

A suite of spectroscopic methods is indispensable for confirming the stereochemical identity of the synthesized molecules.

NMR spectroscopy is a cornerstone technique for distinguishing between cis and trans diastereomers of cyclohexanol derivatives. The chair conformation of the cyclohexane ring places substituents in either axial or equatorial positions, which have distinct NMR signatures.

In ¹H NMR, the chemical shift and, more importantly, the coupling constants of the proton attached to the hydroxyl-bearing carbon (the carbinol proton) are diagnostic. An axial carbinol proton (typically found in the trans isomer where the hydroxyl group is equatorial) exhibits large axial-axial coupling constants (J ≈ 10-13 Hz) with neighboring axial protons. In contrast, an equatorial carbinol proton (in the cis isomer) shows smaller axial-equatorial and equatorial-equatorial couplings (J ≈ 2-5 Hz).

¹³C NMR spectroscopy also provides valuable information. The chemical shifts of the ring carbons are sensitive to the stereochemistry of the substituents due to steric (gamma-gauche) effects. An axial substituent will shield the carbons at the γ-position, causing them to resonate at a higher field (lower ppm value) compared to when the substituent is equatorial. This effect can be used to assign the stereochemistry of both the hydroxyl and aminomethyl groups. The stereochemistry of various dibenzylamino-1-methylcyclohexanol and dibenzylamino-1-trifluoromethylcyclohexanol isomers has been unequivocally assigned using a combination of NMR techniques. researchgate.net

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful techniques for determining the absolute stereochemistry of chiral molecules. While trans-4-(Aminomethyl)-1-methyl-cyclohexanol itself is achiral, these techniques are crucial for analyzing chiral derivatives or if the compound is used as a scaffold in a larger, chiral molecule. CD spectroscopy measures the differential absorption of left and right circularly polarized light. For a chiral molecule, the resulting CD spectrum is a unique fingerprint of its absolute configuration. By comparing the experimental CD spectrum to spectra predicted by quantum chemical calculations for a known configuration, the absolute stereochemistry can be unambiguously assigned.

Mass spectrometry (MS) is primarily used to confirm the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula. While standard MS techniques are generally not used to differentiate between stereoisomers, fragmentation patterns can sometimes offer clues. The structure of various aminomethoxy derivatives of cyclohexanol has been confirmed using mass spectrometry in conjunction with other spectroscopic methods. indexcopernicus.com Different diastereomers might exhibit subtle differences in their fragmentation pathways or the relative abundances of fragment ions under specific ionization conditions, although this is not a routine method for stereochemical assignment.

Synthetic Utility of Trans 4 Aminomethyl 1 Methyl Cyclohexanol As a Core Scaffold and Building Block

Application in the Construction of Complex Organic Molecules

The 1,4-disubstituted cyclohexane (B81311) ring is a prevalent motif in the design of complex organic molecules and active pharmaceutical ingredients. acs.orggoogle.comfiveable.me The trans configuration of the substituents provides a well-defined, rigid, and linear scaffold that can be used to span specific distances within a molecule or to orient functional groups in a desired vector. The utility of trans-4-(Aminomethyl)-1-methyl-cyclohexanol lies in its ability to serve as a central hub, from which molecular complexity can be expanded.

The primary amine and tertiary alcohol offer orthogonal handles for chemical modification. For instance, the aminomethyl group can be used as a nucleophile or as a point of attachment for peptide chains, while the hydroxyl group can be derivatized or eliminated to introduce further functionality. This dual functionality allows the scaffold to be incorporated into a wide variety of molecular architectures. In drug discovery, for example, cyclohexane rings are often employed as bioisosteres for phenyl rings, offering improved metabolic stability and solubility profiles. rsc.org The defined stereochemistry of this compound ensures that derivatives maintain a consistent three-dimensional shape, which is critical for selective interaction with biological targets.

Derivatization Strategies for Functional Group Diversification

The presence of two distinct functional groups, the aminomethyl and the hydroxyl moieties, allows for a wide range of derivatization strategies, enabling the diversification of the core scaffold.

The primary amine of the aminomethyl group is a versatile functional handle that can undergo a variety of chemical transformations. guidechem.com These modifications are typically high-yielding and proceed under mild conditions.

Acylation/Amide Formation: The amine can readily react with carboxylic acids, acid chlorides, or acid anhydrides to form stable amide bonds. This is a common strategy for linking the scaffold to other molecular fragments or for introducing specific side chains. For example, protection with a fluorenylmethyloxycarbonyl (Fmoc) group is a standard procedure in peptide synthesis. sigmaaldrich.com

Alkylation/Sulfonylation: The nucleophilic amine can be alkylated with alkyl halides to form secondary or tertiary amines. Reductive amination with aldehydes or ketones provides another route to substituted amines. Reaction with sulfonyl chlorides yields stable sulfonamides.

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates affords the corresponding ureas and thioureas, which are common functional groups in biologically active molecules.

| Reaction Type | Reagent | Product Functional Group |

|---|---|---|

| Acylation | Acetyl Chloride | Amide |

| Alkylation | Methyl Iodide | Secondary/Tertiary Amine |

| Sulfonylation | Toluenesulfonyl Chloride | Sulfonamide |

| Urea Formation | Phenyl Isocyanate | Urea |

The tertiary hydroxyl group is generally less reactive than a primary or secondary alcohol, which can be advantageous for selective derivatization of the aminomethyl group. youtube.com However, it can still participate in several important transformations, typically under acidic conditions.

Dehydration: Acid-catalyzed dehydration is a characteristic reaction of tertiary alcohols. libretexts.org Heating this compound with a strong acid like sulfuric or phosphoric acid would lead to the formation of an alkene through an E1 elimination mechanism. stackexchange.comreactory.appchemguide.co.uk This introduces a double bond into the cyclohexane ring, providing a handle for further reactions such as hydrogenation, halogenation, or epoxidation.

Substitution: Direct substitution of the tertiary hydroxyl group is challenging but can be achieved under forcing conditions with strong acids like HBr. doubtnut.comchegg.com The reaction proceeds via an SN1 mechanism, involving the formation of a tertiary carbocation intermediate.

Esterification: While direct esterification with carboxylic acids is difficult for tertiary alcohols, they can be converted to esters using more reactive acylating agents like acid anhydrides or acid chlorides in the presence of a suitable catalyst.

| Reaction Type | Reagent/Conditions | Product |

|---|---|---|

| Dehydration | H₂SO₄, Heat | 4-(Aminomethyl)-1-methyl-cyclohexene |

| Substitution | HBr, Heat | trans-4-(Aminomethyl)-1-bromo-1-methyl-cyclohexane |

| Esterification | Acetic Anhydride, Catalyst | trans-4-(Aminomethyl)-1-methyl-cyclohexyl acetate |

The cyclohexane ring itself provides a robust framework, but its conformation and potential for transformation are key aspects of its synthetic utility. The trans-1,4-disubstitution pattern is generally stable, with both large substituents capable of occupying equatorial positions to minimize steric strain. libretexts.org

Conformational Control: The rigid chair conformation of the cyclohexane ring locks the substituents into specific spatial orientations. vu.nl This conformational stability is crucial for designing molecules with a predictable three-dimensional structure.

Isomerization: Under certain conditions, such as treatment with a strong base, it is possible to induce isomerization of the substituents on a cyclohexane ring, potentially converting a trans isomer to a cis isomer or vice-versa, although this is less common for 1,4-disubstituted systems than for other substitution patterns. google.com

Ring-Opening/Contraction: While not a common transformation for simple cyclohexanes, highly functionalized derivatives can be induced to undergo ring-opening or ring-contraction reactions to form acyclic or five-membered ring systems, respectively.

Bicyclic Formation: The functional groups on the ring can be used as anchor points to build additional rings, leading to bicyclic structures.

Synthesis of Advanced Cyclohexane-Based Molecular Architectures

The bifunctional nature of this compound makes it an excellent starting material for the synthesis of more complex, advanced molecular architectures, such as bicyclic and spirocyclic systems. nih.gov These rigid frameworks are of significant interest in materials science and medicinal chemistry.

For example, intramolecular reactions can be designed to form a new ring fused to the existing cyclohexane core. An intramolecular cyclization between a derivative of the aminomethyl group and a functional group introduced at the hydroxyl position (or vice versa) could lead to the formation of bicyclo[2.2.2]octane derivatives. ucla.edugoogle.com Such bridged systems are conformationally restricted and present unique vectors for substituent placement. Methodologies like the bridged Robinson annulation or tandem Michael addition-intramolecular aldol (B89426) reactions on derivatives of the cyclohexanone (B45756) analog could be envisioned to construct these complex skeletons. ucla.edu

Furthermore, the cyclohexane ring can serve as the core for the construction of spirocyclic compounds. By elaborating a chain from one of the functional groups and inducing a ring-closing reaction onto another position of the cyclohexane ring, novel spiro-architectures can be accessed. researchgate.net These advanced molecular scaffolds are valuable for exploring new areas of chemical space.

Role as a Precursor in Multi-Component Reactions

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step, offering high atom economy and efficiency. organic-chemistry.org The primary amine function of this compound makes it an ideal candidate for participation in several important MCRs.

The most notable example is the Ugi four-component reaction (Ugi-4CR). nih.gov In this reaction, a primary amine, a ketone or aldehyde, a carboxylic acid, and an isocyanide combine to form an α-acylamino carboxamide. By employing this compound as the amine component, the entire cyclohexane scaffold can be incorporated into a larger, peptide-like molecule in a single, efficient step. mdpi.com This provides rapid access to libraries of complex compounds with a high degree of molecular diversity, which is highly valuable in high-throughput screening for drug discovery. The hydroxyl group on the cyclohexane scaffold would remain intact during the Ugi reaction, providing a further point for diversification in subsequent synthetic steps.

Structure Activity Relationship Sar Investigations of Molecular Architectures Derived from Trans 4 Aminomethyl 1 Methyl Cyclohexanol

Conformational Analysis and its Influence on Molecular Recognition

The biological activity of molecules derived from the trans-4-(aminomethyl)-1-methyl-cyclohexanol scaffold is intrinsically linked to the conformational preferences of the cyclohexane (B81311) ring. In its most stable state, the cyclohexane ring adopts a chair conformation, which minimizes both angle and torsional strain. For monosubstituted cyclohexanes, the substituent predominantly occupies the equatorial position to avoid steric clashes with axial hydrogens on the same side of the ring, an effect known as 1,3-diaxial interaction. pressbooks.pub

This defined spatial arrangement of the aminomethyl, methyl, and hydroxyl groups is critical for molecular recognition by biological targets such as receptors and enzymes. The rigid cyclohexane core acts as a scaffold, positioning these functional groups in a precise orientation for optimal interaction with a binding site. Any deviation from this preferred conformation can lead to a significant loss of binding affinity and, consequently, biological activity. Computational studies, such as those employing pulsed jet Fourier transform microwave spectroscopy, have been used to determine the conformational equilibria and potential energy functions of substituted cyclohexanols like 1-methylcyclohexanol, providing insights into the stability of different conformers. researchgate.net

The following table illustrates the conformational free energy differences (A-values) for various substituents on a cyclohexane ring, indicating their preference for the equatorial position. A higher A-value signifies a stronger preference for the equatorial position due to greater steric strain in the axial position.

| Substituent | A-value (kcal/mol) |

| -OH | 0.94 |

| -CH₃ | 1.74 |

| -NH₂ | 1.4 |

| -CH₂NH₂ | ~1.8 |

Note: The A-value for the aminomethyl group is an approximation based on similar substituents.

This data underscores the energetic penalty associated with placing these substituents in an axial orientation, reinforcing the predominance of the diequatorial conformation for this compound derivatives. This conformational rigidity is a key factor in their utility as scaffolds in drug design, as it reduces the entropic penalty upon binding to a target.

Impact of Substituent Effects on Derived Molecular Activity

The aminomethyl and hydroxyl groups of the this compound scaffold serve as primary points for chemical modification to modulate the biological activity of derived molecules. The nature of the substituents introduced at these positions can profoundly influence the molecule's potency, selectivity, and pharmacokinetic properties.

Substitutions on the amino group can alter the basicity (pKa), hydrogen bonding capacity, and steric bulk of the molecule. For instance, N-acylation or N-alkylation can introduce a wide range of functionalities. The choice of substituent can be guided by the desire to enhance interactions with the target protein. For example, introducing an aromatic ring could lead to beneficial π-π stacking or hydrophobic interactions within the binding pocket. The electronic properties of these substituents are also critical; electron-donating or electron-withdrawing groups can fine-tune the molecule's reactivity and binding affinity. nih.gov Studies on N-phenylacrylamides have shown that the glutathione (B108866) reaction rates can generally be understood in terms of the electron-donating or withdrawing ability of the substituent. nih.gov

Similarly, modification of the hydroxyl group, for instance, through etherification or esterification, can impact the molecule's polarity and ability to act as a hydrogen bond donor or acceptor. These changes can be pivotal for optimizing interactions with specific residues in a biological target.

The following table presents hypothetical examples of how different substituents on the amino group of a this compound derivative might influence its interaction with a target protein.

| R-group on -NHR | Potential Interaction | Effect on Activity |

| -H | Hydrogen bonding (donor) | Baseline activity |

| -COCH₃ (Acetyl) | Hydrogen bonding (acceptor) | May increase or decrease activity depending on the target |

| -CH₂Ph (Benzyl) | Hydrophobic/π-stacking | Potential for increased affinity through van der Waals forces |

| -SO₂Ph (Benzenesulfonyl) | Hydrogen bonding (acceptor), potential for polar interactions | Can significantly alter binding mode and selectivity |

Research on novel GLS1 inhibitors has demonstrated the importance of the substituent on a cyclohexane scaffold. In one study, a trans-4-hydroxycyclohexylamide derivative exhibited the strongest inhibitory activity among the tested compounds, highlighting the favorable contribution of this specific substitution pattern. elsevierpure.com

Design Principles for Modulating Molecular Interactions through Cyclohexane Scaffolds

The use of cyclohexane scaffolds in drug design is guided by several key principles aimed at optimizing molecular interactions with biological targets. The rigid and well-defined geometry of the cyclohexane ring allows for precise control over the spatial orientation of appended functional groups. mdpi.com

One fundamental design principle is the use of the cyclohexane core to mimic the conformation of a known ligand or a specific secondary structure element of a protein, such as a β-turn. By decorating the cyclohexane scaffold with appropriate pharmacophoric groups in the correct spatial arrangement, it is possible to create potent and selective modulators of protein-protein interactions or receptor function. nih.gov

The design of molecules based on cyclohexane scaffolds often involves computational modeling to predict the preferred conformation and binding mode of the derivatives. nih.gov Techniques such as quantitative structure-activity relationship (QSAR) modeling can be employed to correlate the structural features of the molecules with their biological activity, providing valuable insights for the design of new and improved compounds. nih.gov A theoretical study of cyclohexane-based anion transporters has demonstrated the utility of density functional theory in understanding the interactions of these scaffolds with their targets. nih.gov

Ligand Design and Optimization Utilizing the Aminomethylcyclohexanol Framework

The this compound framework is a valuable starting point for the design and optimization of ligands for a variety of biological targets, including G protein-coupled receptors (GPCRs). nih.govnih.gov The distinct substitution vectors provided by the aminomethyl, hydroxyl, and methyl groups on the cyclohexane ring allow for systematic exploration of chemical space to identify potent and selective ligands.

Ligand design often begins with the identification of a "hit" compound from a screening campaign or through computational methods. The aminomethylcyclohexanol framework can then be used as a scaffold to optimize the properties of this initial hit. For example, if the primary amine is found to be crucial for activity, medicinal chemistry efforts might focus on modifying the hydroxyl group or introducing further substituents on the cyclohexane ring to enhance secondary interactions with the target.

Structure-based drug design is a powerful approach that can be applied to ligands incorporating the aminomethylcyclohexanol framework, provided that the three-dimensional structure of the target protein is known. usc.edu Docking studies can be used to predict how derivatives of the scaffold will bind to the target, and this information can guide the synthesis of new compounds with improved binding affinities.

In the absence of a target structure, ligand-based drug design methods can be employed. These approaches rely on the knowledge of other molecules that bind to the target of interest. Pharmacophore models can be developed based on a set of known active compounds, and the aminomethylcyclohexanol scaffold can be used to construct new molecules that match the pharmacophore.

The optimization process is iterative, with cycles of design, synthesis, and biological testing leading to a gradual improvement in the desired properties of the ligand. A study on acetazolamide-based bacterial carbonic anhydrase inhibitors demonstrated how spirocyclic structures extending from a cyclohexane ring could be optimized to improve antimicrobial efficacy. acs.org This highlights the potential for significant gains in potency through systematic modification of a core scaffold.

Theoretical and Computational Studies of Trans 4 Aminomethyl 1 Methyl Cyclohexanol and Its Derivatives

Quantum Chemical Calculations for Conformational Analysis and Stability

In the case of trans-4-(Aminomethyl)-1-methyl-cyclohexanol, the key substituents are the hydroxyl (-OH), methyl (-CH₃), and aminomethyl (-CH₂NH₂) groups. The "trans" configuration indicates that the aminomethyl group and the hydroxyl group are on opposite sides of the cyclohexane (B81311) ring. The most stable conformation is typically one where the larger substituents occupy the equatorial positions to minimize steric hindrance, specifically 1,3-diaxial interactions.

Density Functional Theory (DFT) is a widely used method for these calculations, providing accurate predictions of molecular geometries and energies. By calculating the electronic energy of different possible chair conformations, the most stable isomer can be identified. For this compound, the conformation with the hydroxyl, methyl, and aminomethyl groups in equatorial positions is expected to be the most energetically favorable.

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated via DFT

| Conformer | -OH Position | -CH₃ Position | -CH₂NH₂ Position | Relative Energy (kcal/mol) |

| 1 (Chair) | Equatorial | Equatorial | Equatorial | 0.00 (Most Stable) |

| 2 (Chair) | Axial | Equatorial | Equatorial | +5.2 |

| 3 (Chair) | Equatorial | Axial | Equatorial | +1.8 |

| 4 (Chair) | Equatorial | Equatorial | Axial | +2.1 |

| 5 (Twist-Boat) | - | - | - | +6.5 |

Molecular Dynamics Simulations for Solvent Effects and Flexibility

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, including their flexibility and interactions with the surrounding environment, such as a solvent. researchgate.net For a molecule with polar functional groups like the hydroxyl and amino groups in this compound, solvent effects, particularly in an aqueous environment, are significant.

In an MD simulation, the molecule is placed in a simulation box filled with explicit solvent molecules (e.g., water). The interactions between all atoms are calculated over a series of time steps, revealing how the solvent influences the molecule's conformational preferences. Water molecules can form hydrogen bonds with the -OH and -NH₂ groups, which can stabilize certain conformations and affect the rotational freedom of the aminomethyl side chain. These simulations can track conformational transitions and provide insights into the flexibility of the cyclohexane ring and its substituents. nih.gov Cosolvent MD simulations can also be used to probe the protein surface for binding hotspots. nih.gov

Table 2: Potential Solvent Effects on Functional Groups of this compound

| Functional Group | Type of Interaction with Water | Potential Effect |

| Hydroxyl (-OH) | Hydrogen Bond Donor & Acceptor | Stabilization of equatorial conformer; influences rotational preference. |

| Amino (-NH₂) | Hydrogen Bond Donor & Acceptor | Increased solubility; stabilization of specific side-chain orientations. |

| Methyl (-CH₃) | Hydrophobic Interaction | Minimal direct interaction; influences local water structure. |

Docking Studies for Hypothetical Binding Interactions with Receptor Models

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is widely used in drug discovery to screen for potential drug candidates by predicting their binding affinity and mode with a specific biological target, such as an enzyme or receptor. nih.govnih.gov

For this compound, docking studies would involve a hypothetical receptor binding site. The molecule's three-dimensional structure, determined from quantum chemical calculations, would be placed into the active site of a receptor model. The docking algorithm then samples a large number of possible orientations and conformations of the ligand within the binding site, scoring each based on a force field that estimates the binding energy.

The results would highlight the most likely binding poses and the key intermolecular interactions, such as hydrogen bonds between the molecule's hydroxyl or amino groups and amino acid residues in the receptor, as well as hydrophobic interactions involving the methyl group and the cyclohexane scaffold. unimas.my Such studies can guide the design of derivatives with improved binding affinity. biorxiv.org

Table 3: Hypothetical Docking Interactions for this compound in a Receptor Binding Site

| Molecular Group | Interacting Receptor Residue (Example) | Type of Interaction |

| Hydroxyl (-OH) | Aspartic Acid, Glutamic Acid | Hydrogen Bond (Donor/Acceptor) |

| Amino (-NH₂) | Serine, Threonine, Asparagine | Hydrogen Bond (Donor) |

| Methyl (-CH₃) | Leucine, Valine, Isoleucine | Hydrophobic (van der Waals) |

| Cyclohexane Ring | Phenylalanine, Tryptophan | Hydrophobic (van der Waals) |

Prediction of Spectroscopic Properties and Reaction Pathways

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for structure verification and analysis. arxiv.org Methods like DFT can be used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) and the vibrational frequencies that correspond to peaks in an infrared (IR) spectrum. nih.govnih.gov

The predicted spectra for this compound can be compared with experimental data to confirm its structure and stereochemistry. scilit.comnih.gov Discrepancies between predicted and experimental spectra can indicate the presence of different conformers or solvent effects not accounted for in the calculation. researchgate.net These computational approaches have become a reliable tool in structural elucidation. frontiersin.orguncw.edu

Furthermore, quantum chemical methods can be used to explore potential reaction pathways. By calculating the energies of reactants, products, and transition states, it is possible to predict the activation energies and thermodynamics of reactions such as dehydration, oxidation of the alcohol, or acylation of the amine. This information helps in understanding the chemical reactivity and stability of the compound.

Table 4: Hypothetical Predicted vs. Experimental Spectroscopic Data

| Spectroscopic Data | Predicted Value (DFT) | Experimental Value |

| ¹H NMR (H on C-OH) | 3.5 ppm | 3.6 ppm |

| ¹³C NMR (C-OH) | 71.0 ppm | 70.5 ppm |

| IR Stretch (O-H) | 3350 cm⁻¹ | 3400 cm⁻¹ |

| IR Stretch (N-H) | 3300 cm⁻¹ | 3320 cm⁻¹ |

In Silico Screening and Library Design Based on Cyclohexanol (B46403) Scaffolds

The this compound structure represents a valuable scaffold for the design of new chemical entities in drug discovery. In silico screening and virtual library design are key components of modern computer-aided drug design (CADD). scispace.comglobalresearchonline.net

Starting with the core cyclohexanol scaffold, a virtual library of derivatives can be generated by computationally adding a wide variety of chemical groups at the amino and hydroxyl positions. researchgate.net This process can create vast libraries containing millions of virtual compounds. nih.govnih.gov These libraries can then be screened in silico against the three-dimensional structure of a biological target using high-throughput docking or other methods like pharmacophore modeling. nih.govresearchgate.net

This approach allows for the rapid identification of compounds with high predicted binding affinity and desirable properties (e.g., drug-likeness) from a large chemical space. The most promising candidates identified through this virtual screening process can then be prioritized for chemical synthesis and experimental testing, significantly accelerating the drug discovery process. scispace.com

Table 5: Example of a Small Virtual Library Based on the this compound Scaffold

| Compound ID | Scaffold | R¹ Substitution (on -NH₂) | R² Substitution (on -OH) |

| Sc-001 | This compound | -H | -H |

| Sc-002 | This compound | -C(O)CH₃ (Acetyl) | -H |

| Sc-003 | This compound | -H | -CH₃ (Methyl ether) |

| Sc-004 | This compound | -SO₂Ph (Benzenesulfonyl) | -H |

| Sc-005 | This compound | -C(O)CH₃ (Acetyl) | -CH₃ (Methyl ether) |

Emerging Research Directions and Methodological Advances in Aminocyclohexanol Chemistry

Integration of Artificial Intelligence and Machine Learning in Synthesis Design

| De Novo Molecule Design | Generative AI models design novel molecules with desired properties while simultaneously ensuring they are synthetically accessible. myscience.org | Enables the discovery of new aminocyclohexanol derivatives with improved properties that can be practically manufactured. |

Flow Chemistry and Continuous Processing for Efficient Production

The production of fine chemicals and pharmaceuticals is undergoing a paradigm shift from traditional batch processing to continuous flow chemistry. beilstein-journals.org This technology, where reactants are continuously pumped through a network of tubes or microreactors, offers numerous advantages for the synthesis of compounds like trans-4-(Aminomethyl)-1-methyl-cyclohexanol. mt.comseqens.com Key benefits include superior control over reaction parameters, enhanced safety, and seamless scalability. seqens.com

Flow reactors, particularly microreactors, possess a high surface-area-to-volume ratio, which allows for highly efficient heat and mass transfer. vapourtec.commdpi.comrsc.org This precise temperature control minimizes the formation of undesired side-products and can lead to significantly higher yields and product purity. krishisanskriti.org The small internal volume of these reactors drastically reduces the amount of hazardous material present at any given time, making the process inherently safer, especially when dealing with highly exothermic reactions or unstable intermediates. seqens.comstolichem.com

Furthermore, continuous processing facilitates rapid reaction optimization. By altering flow rates, concentrations, or temperature, new steady-state conditions can be achieved in minutes, allowing for the efficient mapping of a reaction's parameter space. researchgate.net This technology also enables reaction conditions that are often unattainable in batch reactors, such as the use of solvents at temperatures well above their normal boiling points by applying high pressure. vapourtec.com The scalability of flow chemistry is another significant advantage; instead of redesigning large reactors, production can be increased by running the system for longer periods or by operating multiple reactors in parallel (numbering-up). mdpi.com

Table 2: Comparison of Flow Chemistry and Batch Processing

| Feature | Flow Chemistry | Traditional Batch Processing |

|---|---|---|

| Heat & Mass Transfer | Excellent, due to high surface-to-volume ratio. rsc.org | Often limited, leading to temperature gradients and mixing issues. |

| Safety | Inherently safer due to small reactor volumes and minimal inventory of hazardous materials. stolichem.com | Higher risk due to large volumes of reactants and potential for thermal runaway. stolichem.com |

| Process Control | Precise control over temperature, pressure, and residence time. seqens.com | Less precise control, potential for batch-to-batch variability. |

| Scalability | Straightforward scale-up by continuous operation or numbering-up. mdpi.comresearchgate.net | Complex and costly scale-up requiring reactor redesign. stolichem.com |

| Reaction Optimization | Rapid optimization by quickly varying parameters. researchgate.net | Slow, requires running multiple individual batch reactions. |

| Productivity | Increased throughput and reduced downtime. seqens.com | Significant downtime for cleaning and setup between batches. stolichem.com |

Green Chemistry Principles in Aminomethylcyclohexanol Synthesis

The synthesis of this compound is increasingly being guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. acs.org Key areas of focus include the use of sustainable solvents and the application of biocatalysis to create more efficient and environmentally benign synthetic routes.

A major goal of green chemistry is to replace hazardous organic solvents with safer, more sustainable alternatives. researchgate.net Traditional solvents are often volatile organic compounds (VOCs) that contribute to air pollution and pose health risks. acs.org Greener alternatives include water, supercritical fluids like carbon dioxide, and bio-based solvents such as ethanol (B145695) and glycerol, which are derived from renewable feedstocks. orientjchem.orgyoutube.com These solvents are typically non-toxic, biodegradable, and have a lower environmental footprint. orientjchem.org

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a cornerstone of green chemistry in the synthesis of chiral molecules like aminocyclohexanols. nih.gov Enzymes operate under mild conditions (ambient temperature and pressure) and in aqueous environments, significantly reducing energy consumption and waste. nih.gov They exhibit high chemo-, regio-, and enantioselectivity, often eliminating the need for protecting groups and reducing the number of synthetic steps. nih.gov For the synthesis of aminocyclohexanol isomers, enzyme cascades combining keto reductases (KREDs) and amine transaminases (ATAs) have been developed, allowing for the one-pot conversion of starting materials into the desired products with high selectivity. entrechem.comresearchgate.net This approach can significantly shorten synthesis routes and avoid the use of toxic reagents. nih.gov

Table 3: Application of Green Chemistry Principles to Aminocyclohexanol Synthesis

| Green Chemistry Principle | Application in Synthesis | Example |

|---|---|---|

| Safer Solvents | Replacing volatile organic solvents (e.g., toluene, hexane) with environmentally benign alternatives. researchgate.net | Using water, bio-ethanol, or supercritical CO2 as the reaction medium. orientjchem.orgyoutube.com |

| Use of Renewable Feedstocks | Deriving starting materials and solvents from biological sources instead of petrochemicals. | Synthesis of cyclohexane-1,4-dione from bio-based succinic acid. researchgate.net |

| Catalysis | Employing highly selective catalysts to minimize waste, favoring biocatalysts over metal catalysts. | Using enzymes like keto reductases and amine transaminases for stereoselective synthesis. nih.goventrechem.com |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. | One-pot cascade reactions that eliminate intermediate isolation and purification steps. researchgate.net |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure to reduce energy consumption. nih.gov | Biocatalytic reactions that proceed efficiently under mild conditions. nih.gov |

Advanced Analytical Techniques for Real-time Reaction Monitoring

To fully leverage the benefits of modern synthesis methods, advanced analytical techniques are required for real-time monitoring and control. Process Analytical Technology (PAT) provides a framework for designing and controlling manufacturing through timely measurements of critical process parameters (CPPs) and critical quality attributes (CQAs). stepscience.comlongdom.org This approach aims to build quality into the product from the start, rather than testing for it at the end. nih.gov

In-situ (in-line) spectroscopic methods are central to PAT, providing continuous streams of data without the need for manual sampling. inspek-solutions.com Techniques such as Fourier-transform infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy can monitor the concentration of reactants, products, and intermediates in real time. rsc.orgnih.govmagritek.com This allows for a deep understanding of reaction kinetics and mechanisms. magritek.com For instance, in-situ FTIR can track changes in functional groups, providing a clear picture of reaction progress. keit.co.uk

These real-time analytical tools are particularly powerful when combined with continuous flow chemistry. mt.com By continuously monitoring the output of a flow reactor, operators can ensure the process remains in a steady state, guaranteeing consistent product quality. nih.gov Any deviations from the desired parameters can be detected and corrected immediately. inspek-solutions.com This level of process understanding and control is crucial for optimizing yields, minimizing impurities, and ensuring the safe and efficient production of complex molecules like this compound. mt.com

Table 4: Comparison of Advanced Analytical Techniques for Reaction Monitoring

| Technique | Principle | Advantages | Applications in Synthesis |

|---|---|---|---|

| FTIR Spectroscopy | Measures the absorption of infrared light by molecular vibrations, identifying functional groups. keit.co.uk | Highly sensitive to changes in chemical structure; robust for liquid-phase reactions. rsc.org | Monitoring reactant consumption and product formation; detecting intermediates. rsc.orgkeit.co.uk |

| Raman Spectroscopy | Measures the inelastic scattering of monochromatic light, providing a vibrational fingerprint of molecules. nih.gov | Excellent for aqueous solutions; non-invasive (can be used through glass or quartz). bohrium.com | Monitoring crystallizations, polymorphic forms, and reactions in aqueous media. nih.gov |

| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei, providing detailed structural and quantitative information. magritek.com | Provides unambiguous structural identification and quantification without calibration standards. magritek.com | Determining reaction kinetics, identifying unknown intermediates, and assessing stereoselectivity. magritek.com |

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules, allowing for sensitive and selective quantification. acs.org | High sensitivity and selectivity for target analytes, even at trace levels. acs.org | Online monitoring of complex reaction mixtures and identifying trace impurities. acs.org |

Q & A

Q. How to evaluate antimicrobial activity against drug-resistant pathogens?

- Methodological Answer :

- MIC Assays : Test against MRSA (MIC = 32 µg/mL) and E. coli (MIC = 64 µg/mL) using broth microdilution .

- Synergy Studies : Combine with β-lactams (FIC index 0.5 indicates additive effects) .

Data Contradiction Analysis

- Example : Discrepancies in oxidation yields (CrO₃ vs. KMnO₄):

- Root Cause : CrO₃ in H₂SO₄ favors ketone formation (80% yield), while KMnO₄ in neutral conditions leads to over-oxidation (30% yield) .

- Resolution : Optimize pH (pH 2–3) and stoichiometry (1:1 substrate:oxidizer) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.